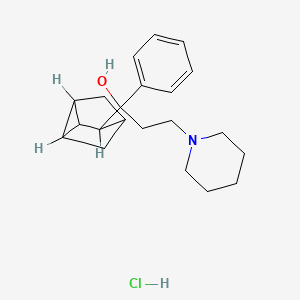
Urapidil hydrochloride
Übersicht
Beschreibung
Urapidil hydrochloride is a sympatholytic antihypertensive drug . It acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . It is used orally for the treatment of essential hypertension and intravenously in hypertensive emergencies .
Synthesis Analysis
There are several methods for the synthesis of Urapidil hydrochloride. One method involves the reaction of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine with 6-chloro-1,3-dimethyluracil in the presence of sodium hydroxide . Another method uses the direct catalysis of 6-(3-chloropropyl)-1,3-dimethyluracil and 1-(2-p-methoxy-phenyl)piperazine hydrochloride .
Molecular Structure Analysis
The molecular formula of Urapidil hydrochloride is C20H29N5O3.HCl, and its molecular weight is 423.94 . The structure includes a pyrimidine ring and a piperazine ring, which are connected by a propylamine chain .
Chemical Reactions Analysis
Urapidil hydrochloride is a combination adrenergic antagonist and serotonin agonist . It selectively binds to α1- over α2-adrenoceptors and to 5-HT1A over 5-HT1B and 5-HT2 receptors .
Physical And Chemical Properties Analysis
Urapidil hydrochloride is a solid substance . It is soluble in water at 25 mg/ml to yield a clear, colorless to very faint yellow solution . The exact melting and boiling points are not determined .
Wissenschaftliche Forschungsanwendungen
Perioperative Hypertension Control
In surgical settings, Urapidil HCl is utilized to control perioperative hypertension . This application is crucial for managing patients’ blood pressure levels before, during, and after surgery to prevent complications associated with hypertension .
Pre-Eclampsia Management
Research has investigated the use of Urapidil hydrochloride for the treatment of hypertension during pre-eclampsia . Pre-eclampsia is a condition characterized by high blood pressure during pregnancy, and Urapidil HCl’s properties may offer a therapeutic benefit in such cases.
Synthesis and Production Improvements
Scientific studies have explored improved synthesis routes for Urapidil. An example is the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane, which forms a key intermediate for Urapidil production. This research is significant for enhancing the drug’s manufacturing process and yield .
Pharmacological Research
Urapidil’s unique mechanism of action, which includes the ability to cross the blood-brain barrier and activate the 5HT-1A receptor, has made it a subject of pharmacological research. Its role in preventing reflex tachycardia and its central antihypertensive activity are areas of ongoing study .
Dosage Form Development
The drug has been developed in various dosage forms, including injections, oral capsules, and eye drops . Research into these forms aims to optimize the drug’s efficacy and patient compliance .
Multidisciplinary Clinical Applications
A multidisciplinary expert consensus was established in 2023 to provide guidelines on the clinical application of Urapidil hydrochloride injection. This consensus covers various aspects of treatment and is a testament to the compound’s versatility in clinical practice .
International Practice Guidelines
Urapidil hydrochloride’s clinical applications are also recognized in international practice guidelines. These guidelines consolidate the latest clinical guidelines and expert consensus, providing a framework for its use in various medical scenarios .
Wirkmechanismus
Target of Action
Urapidil hydrochloride, also known as Urapidil HCl, primarily targets α1-adrenoceptors and 5-HT1A receptors . The α1-adrenoceptors are predominantly located in the vascular smooth muscle and are responsible for vasoconstriction when activated. The 5-HT1A receptors are serotonin receptors located in the brain and spinal cord, playing a crucial role in the regulation of mood and anxiety .
Mode of Action
Urapidil acts as an antagonist at the α1-adrenoceptors, blocking the vasoconstrictor effect of catecholamines . This results in a reduction in peripheral resistance and a decrease in blood pressure . Additionally, Urapidil acts as an agonist at the 5-HT1A receptors in the central nervous system, leading to a central sympatholytic effect . This modulates the activity of the cerebral centers controlling the circulatory system, inhibiting a reactive increase in sympathetic tone or reducing the sympathetic tone .
Biochemical Pathways
Urapidil’s action on α1-adrenoceptors and 5-HT1A receptors affects several biochemical pathways. It is involved in the neuroactive ligand-receptor interaction pathway , adrenergic signaling in cardiomyocytes , and vascular smooth muscle contraction pathway . By blocking α1-adrenoceptors, Urapidil inhibits the vasoconstrictor effect of catecholamines, affecting vascular smooth muscle contraction. Its agonistic action on 5-HT1A receptors influences neuroactive ligand-receptor interactions and adrenergic signaling in cardiomyocytes .
Pharmacokinetics
Urapidil is readily absorbed, with 80% to 90% resorption in the gastrointestinal tract after oral administration . It has a plasma protein binding of about 80% , with a distribution volume of 0.77 L/kg body weight . The maximum plasma concentration of the delayed formulations is reached after about 4–6 hours , with an elimination half-life of about 4.7 (3.3–7.6) hours . Urapidil is primarily metabolized in the liver, and about 50–70% of Urapidil and its metabolites are eliminated in humans via the kidneys .
Result of Action
The molecular and cellular effects of Urapidil’s action include a reduction in peripheral resistance and a decrease in blood pressure due to its antagonistic action on α1-adrenoceptors . Its agonistic action on 5-HT1A receptors leads to a central sympatholytic effect, modulating the activity of the cerebral centers controlling the circulatory system . Urapidil can also reduce inflammatory response, apoptosis, and act as an antioxidant through a variety of pathways .
Action Environment
The action, efficacy, and stability of Urapidil can be influenced by various environmental factors. For instance, in cases of advanced liver and/or renal insufficiency, as well as in elderly patients, the volume of distribution and clearance of Urapidil are reduced, and the elimination half-life is extended . Furthermore, Urapidil can cross the blood-brain barrier and the placenta, indicating that its action can be influenced by the characteristics of these environments .
Safety and Hazards
Zukünftige Richtungen
Urapidil hydrochloride has been investigated for the treatment of Hypertension During Pre-Eclampsia . It has also been shown to improve glucose and lipid metabolism in hypertensive patients with concomitant diabetes and/or hyperlipidemia . Intravenous urapidil is effective in the treatment of hypertensive crises, perioperative hypertension, and pre-eclampsia and may have a potential role in the management of acute stroke .
Eigenschaften
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLZVUAXJERAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045812 | |
| Record name | Urapidil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urapidil hydrochloride | |
CAS RN |
64887-14-5, 34661-75-1 | |
| Record name | Urapidil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064887145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urapidil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urapidil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-{3-[4-(2-Methoxyphenyl)-1-piperazinyl]propylamino}-1,3-dimethyl-2,4(1H,3H)-pyrimidindione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URAPIDIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU92PZO12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-](/img/structure/B1683681.png)